(2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-piperidin-1-ylpyrimidin-5-yl)methanamine typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the methanamine group, completing the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperidin-1-ylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(2-Piperidin-1-ylpyrimidin-5-yl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-piperidin-1-ylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)pyrimidine: Similar structure but lacks the methanamine group.
Pyrimidinemethanamine: Similar structure but lacks the piperidine ring.
Uniqueness
1-(2-Piperidin-1-ylpyrimidin-5-yl)methanamine is unique due to the presence of both the piperidine and pyrimidine rings, as well as the methanamine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2-piperidin-1-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C10H16N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-6,11H2 |
InChI Key |
YSBFLOZLOZOOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)CN |
Origin of Product |
United States |
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